1-(1,2-Diphenylethenyl)pyrrolidine is a chemical compound with the molecular formula and a molecular weight of 251.37 g/mol. It features a pyrrolidine ring substituted with a diphenylethenyl group, which contributes to its unique properties and potential applications in medicinal chemistry. The compound is categorized under pyrrolidine derivatives, which are known for their biological activities and utility in drug development.
1-(1,2-Diphenylethenyl)pyrrolidine falls under the category of nitrogen-containing heterocycles, specifically pyrrolidines. Pyrrolidines are five-membered cyclic amines that are significant in organic synthesis and pharmaceutical applications due to their ability to mimic natural compounds.
The synthesis of 1-(1,2-diphenylethenyl)pyrrolidine can be achieved through several routes:
One common synthetic route involves treating pyrrolidine with an appropriate diphenylethylene derivative in the presence of a catalyst or under specific reaction conditions (e.g., temperature, solvent) to facilitate the formation of the desired product .
1-(1,2-Diphenylethenyl)pyrrolidine can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and time are crucial for optimizing yields .
The mechanism by which 1-(1,2-diphenylethenyl)pyrrolidine exerts its effects primarily involves interactions with neurotransmitter systems in biological contexts. Research indicates that similar compounds may modulate NMDA receptor activity, which is significant in neuropharmacology .
When administered, this compound may influence synaptic transmission through NMDA receptor antagonism or modulation, potentially leading to effects such as analgesia or altered perception. Detailed mechanisms are still under investigation.
Relevant data regarding its physical properties can be found in various chemical databases and literature sources .
1-(1,2-Diphenylethenyl)pyrrolidine has several scientific applications:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, has emerged as a privileged scaffold in drug design due to its distinct three-dimensional (3D) characteristics. Unlike planar aromatic systems, pyrrolidine’s sp³-hybridized ring exhibits pseudorotation, enabling conformational flexibility that optimizes binding to biological targets through enhanced spatial coverage [1]. This property allows medicinal chemists to explore diverse pharmacophore orientations critical for target selectivity. The ring’s chirality (with up to four stereogenic centers) facilitates precise stereochemical interactions with enantioselective proteins, aligning with FDA guidelines for developing stereoisomeric drugs [1].
Physicochemical profiling underscores pyrrolidine’s advantages: it displays a balanced logP (0.459), indicating moderate lipophilicity, and a polar surface area (PSA) of 16.464 Ų, which supports membrane permeability and solubility. Comparative analysis with cyclopentane and pyrrole reveals pyrrolidine’s superior hydrogen-bonding capacity (pKBHX = 2.59) and dipole moment (1.411 D), crucial for target engagement [1]. These properties have driven its incorporation into 37 FDA-approved drugs, including antipsychotics (e.g., lurasidone) and antivirals (e.g., tecovirimat) [4]. Natural products further validate its bioactivity, as seen in alkaloids like nicotine and aegyptolidine A, which exhibit antioxidant, anticancer, and antimicrobial effects [1] [4].
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
| Property | Cyclopentane | Pyrrole | Pyrrolidine |
|---|---|---|---|
| LogP | 3.000 | 0.750 | 0.459 |
| PSA (Ų) | 0 | 13.964 | 16.464 |
| Dipole Moment (D) | 0.073 | 2.930 | 1.411 |
| H-Bond Acceptor Capacity | 0 | 0.500 | 1.500 |
Diarylethylamines, characterized by an ethylamine backbone flanked by two aryl groups, serve as versatile templates for psychoactive compounds. Their structural modularity allows systematic substitutions that fine-tune receptor affinity. Early prototypes like lefetamine (a stimulant) evolved into dissociative agents upon incorporation of heterocyclic amines, exemplified by diphenidine (piperidine-containing) and fluorolintane (pyrrolidine-containing) [2] [5]. These compounds primarily act as uncompetitive NMDA receptor antagonists, disrupting glutamate signaling to induce dissociative states akin to ketamine [2] [8].
The chiral center at the ethylamine carbon dictates pharmacological specificity. For instance, (+)-(S)-diphenidine exhibits 40-fold higher NMDA affinity than its (−)-(R)-enantiomer [2]. Beyond NMDA modulation, diarylethylamines engage monoamine transporters (DAT, NET) and sigma receptors, broadening their functional profiles. SAR studies reveal that N-alkyl chain elongation (e.g., ephenidine) or aryl ring methoxylation (e.g., methoxphenidine) alters target selectivity and duration of action [5] [8]. Patent literature indicates therapeutic explorations for neuroprotection (e.g., EU0346791 for stroke) and depression, leveraging NMDA antagonism to modulate excitotoxicity or synaptic plasticity [5].
Table 2: Pharmacological Profiles of Key Diarylethylamines
| Compound | Primary Target (Ki) | Secondary Targets | Structural Features |
|---|---|---|---|
| Diphenidine | NMDA (29 nM) | DAT (274 nM), Sigma receptors | Piperidine ring, unsubstituted aryl |
| 2-Methoxydiphenidine | NMDA (103 nM) | NET (6,900 nM) | 2-Methoxyaryl substitution |
| Fluorolintane | NMDA (Not reported) | Not characterized | Pyrrolidine ring, 2-fluorophenyl |
| Ephenidine | NMDA (162 nM) | NET (841 nM) | N-Ethyl substitution |
The integration of pyrrolidine with diarylethylamine scaffolds culminated in 1-(1,2-diphenylethenyl)pyrrolidine derivatives, marked by strategic innovations:
Patent activity surged around 2010–2020, with claims covering pyrrolidine-diethylamine hybrids for neurological disorders. For example, derivatives featuring spirocyclic pyrrolidines or α,β-unsaturated ethenyl linkages were disclosed as sigma-1 ligands or neuroprotectants (e.g., EP0346791) [5] [3].
Table 3: Milestones in 1,2-Diphenylethenylpyrrolidine Development
| Timeline | Innovation | Impact |
|---|---|---|
| 1980s | Lefetamine-derived prototypes | Established diarylethylamine NMDA antagonism |
| 2000s | Pyrrolidine N-incorporation (e.g., fluorolintane) | Improved metabolic stability and brain penetration |
| 2010–2015 | Catalytic asymmetric synthesis methods | Enabled enantioselective production |
| 2016–2020 | Computational binding energy predictions | Rationalized DAT/NMDA selectivity ratios |
Compounds Mentioned: Pyrrolidine, Diphenidine, Fluorolintane, Methoxphenidine, Ephenidine, Lefetamine, Nicotine, Lurasidone, Tecovirimat, Harzianic acid, Aegyptolidine A.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5